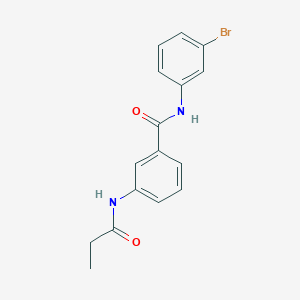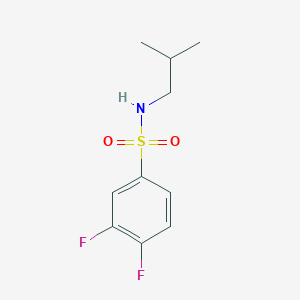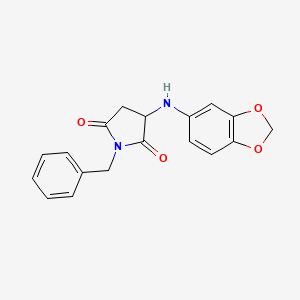![molecular formula C13H11BrN2O3S B5368310 4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BPTES and is a selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.
Mechanism of Action
BPTES inhibits the activity of glutaminase, which is an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an important nutrient for cancer cells, and its metabolism plays a crucial role in cancer cell growth and survival. By inhibiting glutaminase, BPTES reduces the availability of glutamine, leading to a decrease in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
BPTES has been shown to induce cell death in various cancer models, both in vitro and in vivo. In addition to its anti-cancer effects, BPTES has also been found to have neuroprotective effects in animal models of Alzheimer's disease. However, BPTES has been shown to have off-target effects on other enzymes, including aspartate transaminase and alanine transaminase, which can lead to liver toxicity.
Advantages and Limitations for Lab Experiments
One of the advantages of using BPTES in lab experiments is its potency as a glutaminase inhibitor. BPTES has been found to be more potent than other glutaminase inhibitors, such as CB-839. However, BPTES has poor solubility in water, which can limit its use in certain experimental settings. Additionally, BPTES has off-target effects on other enzymes, which can complicate the interpretation of experimental results.
Future Directions
For research on BPTES include the development of more potent and selective glutaminase inhibitors and exploring its potential application in combination with other cancer therapies.
Synthesis Methods
The synthesis of BPTES involves the reaction of 3-bromophenyl isothiocyanate with 2-amino-4-oxo-4-(3-thiazolyl)butyric acid. The reaction occurs in the presence of a base such as triethylamine or sodium carbonate, and the product is purified through column chromatography. The yield of BPTES is typically around 50%.
Scientific Research Applications
BPTES has been extensively studied for its potential therapeutic applications in cancer treatment. Glutaminase is an enzyme that is overexpressed in many types of cancer cells, and its inhibition has been shown to induce cell death in vitro and in vivo. BPTES has been found to be a potent inhibitor of glutaminase, and its use has been explored in various cancer models, including breast, lung, and pancreatic cancer. Additionally, BPTES has been studied for its potential application in treating neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
4-[[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O3S/c14-9-3-1-2-8(6-9)10-7-20-13(15-10)16-11(17)4-5-12(18)19/h1-3,6-7H,4-5H2,(H,18,19)(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOSPFPQAPSSQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)NC(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-2-[2-(2-pyridinyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5368234.png)
![2-(1,3-benzothiazol-2-yl)-3-{4-[methyl(phenyl)amino]phenyl}acrylonitrile](/img/structure/B5368240.png)
![{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5368244.png)

![1-[(2-ethyl-1H-imidazol-1-yl)acetyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5368250.png)
![1-(2-{[2-(5-methyl-2-furyl)-1H-imidazol-1-yl]methyl}phenyl)-1H-1,2,4-triazole](/img/structure/B5368259.png)
![8-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5368265.png)
![1-ethyl-4-{[2-(4-pyridinyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-yl]amino}-2-pyrrolidinone](/img/structure/B5368267.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)
![4-chloro-2-fluoro-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5368296.png)

![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)

